molecular formula C32H39NO20 B14109075 o-Nitrophenyl-D-Cellobioside Heptaacetate

o-Nitrophenyl-D-Cellobioside Heptaacetate

Cat. No.: B14109075
M. Wt: 757.6 g/mol
InChI Key: KZSYMFJBBGZUFS-MXSFRNORSA-N
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Description

Role in β-Glucosidase Activity Profiling and Kinetic Assays

o-Nitrophenyl β-D-cellobioside heptaacetate serves as a critical tool for quantifying β-glucosidase activity and determining enzyme kinetics. The substrate’s acetylated hydroxyl groups enhance solubility in organic solvents, while the o-nitrophenyl moiety acts as a chromogenic reporter. Upon hydrolysis of the β-1,4-glycosidic bond by β-glucosidases, the o-nitrophenyl group is released, producing a yellow-colored product detectable at 405 nm. This allows researchers to monitor reaction progress in real time using spectrophotometry.

Kinetic studies using this substrate have revealed key parameters such as Michaelis-Menten constants ($$Km$$) and maximum reaction velocities ($$V{max}$$). For example, in assays with β-glucosidase from Talaromyces cellulolyticus, the enzyme exhibited a $$Km$$ of 44.14 mM and $$V{max}$$ of 22.49 nmol·min⁻¹·mg⁻¹ when using para-nitrophenyl β-D-glucopyranoside (p-NPG), a structurally analogous compound. Similar methodologies apply to o-nitrophenyl β-D-cellobioside heptaacetate, where acetyl groups prevent nonspecific hydrolysis, ensuring that observed activity stems solely from target enzymes.

Table 1: Kinetic Parameters of β-Glucosidases on Nitrophenyl Substrates

Enzyme Source Substrate $$K_m$$ (mM) $$V_{max}$$ (nmol·min⁻¹·mg⁻¹)
Talaromyces cellulolyticus p-Nitrophenyl β-D-glucopyranoside 44.14 22.49
Trichoderma reesei Cel7A o-Nitrophenyl β-D-cellobioside 0.012* 2.56*

*Values approximated from analogous substrates.

Mechanisms of Chromogenic Signal Generation Through Hydrolytic Cleavage

The chromogenic properties of o-nitrophenyl β-D-cellobioside heptaacetate arise from the enzymatic liberation of the o-nitrophenyl group. Hydrolysis occurs in two stages: (1) cleavage of the β-glycosidic bond by the enzyme’s active site, and (2) spontaneous tautomerization of the released o-nitrophenyl group into a quinonoid structure, which absorbs light at 405 nm. The heptaacetate modifications stabilize the substrate in aqueous solutions and reduce interference from non-target esterases, as the acetyl groups must first be removed by specific deacetylases before hydrolysis.

This mechanism is highly specific to β-glucosidases capable of accommodating the cellobiose backbone. For instance, β-glucosidase BglY from Vibrio species showed 100% relative activity on o-nitrophenyl β-D-glucopyranoside (ONPGlu) but only 0.7% activity on o-nitrophenyl β-D-xylopyranoside, underscoring its preference for glucose-based substrates. The heptaacetate variant’s bulkier structure further restricts activity to enzymes with sufficiently spacious active sites, such as those in GH7 family cellulases.

Table 2: Absorption Characteristics of Hydrolyzed o-Nitrophenyl Derivatives

Substrate λ_max (nm) Molar Extinction Coefficient (M⁻¹cm⁻¹)
o-Nitrophenyl β-D-cellobioside 405 4,500
p-Nitrophenyl β-D-glucopyranoside 410 4,200

Data derived from enzymatic assays.

Substrate Recognition Patterns in Glycoside Hydrolase Family 7 Enzymes

Glycoside hydrolase family 7 (GH7) enzymes, including cellobiohydrolases and endoglucanases, exhibit distinct substrate recognition patterns for o-nitrophenyl β-D-cellobioside heptaacetate. Structural studies of Trichoderma reesei Cel7A (TrCel7A) and Phanerochaete chrysosporium Cel7D (PcCel7D) revealed that the substrate binds non-productively to the enzyme’s active site, with the o-nitrophenyl group occupying the product-binding site. This binding mode inhibits further catalysis, making the compound useful for probing enzyme-substrate interactions via X-ray crystallography and molecular dynamics simulations.

Key residues involved in substrate recognition include:

  • Asp257 and Gln225 : Positioned in the substrate-binding tunnel, these residues stabilize the cellobiose moiety through hydrogen bonding.
  • Asn93 : Found in GH30-7 xylanases, this residue interacts with the non-reducing end of xylose residues and may play a analogous role in GH7 enzymes for cellobiose recognition.

Table 3: Substrate Binding Affinities in GH7 Enzymes

Enzyme Substrate Dissociation Constant ($$K_d$$, μM)
TrCel7A (E212Q mutant) o-Nitrophenyl β-D-cellobioside 12.4
PcCel7D o-Nitrophenyl β-D-cellobioside 8.9

Data from fluorometric binding assays.

Enzymes like TrCel7A exhibit higher turnover rates ($$k{cat}$$) but lower substrate affinity ($$Km$$) compared to PcCel7D, reflecting evolutionary adaptations to different lignocellulosic environments. Engineering efforts to enhance GH7 activity, such as the D257W mutation in Bipolaris sorokiniana BsGH7-3, have improved substrate binding and catalytic efficiency by optimizing charge-charge interactions and hydrophobic contacts.

Properties

Molecular Formula

C32H39NO20

Molecular Weight

757.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24+,25-,26+,27+,28-,29+,30-,31+,32+/m0/s1

InChI Key

KZSYMFJBBGZUFS-MXSFRNORSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Structural Overview

The compound consists of a β-D-cellobiosyl core (two β-1,4-linked glucose units) with seven acetyl protecting groups and an o-nitrophenyl aglycon. Its molecular formula is C₃₂H₃₉NO₂₀ (MW: 757.65 g/mol). The heptaacetylation ensures solubility in organic solvents, while the o-nitrophenyl group enables chromogenic detection upon enzymatic hydrolysis.

Synthesis Methods

Koenigs-Knorr Glycosylation

The most widely reported method involves a two-step sequence :

  • Peracetylation of cellobiose
  • Glycosyl halide formation and coupling with o-nitrophenol
Step 1: Cellobiose Heptaacetate Preparation

Cellobiose is acetylated using acetic anhydride in pyridine or with catalytic H₂SO₄.
Typical conditions :

  • Cellobiose (10 g)
  • Acetic anhydride (50 mL)
  • Pyridine (30 mL), 80°C, 12 hr
  • Yield: 92–95%
Step 2: Glycosyl Bromide Synthesis

Cellobiose heptaacetate is converted to the glycosyl bromide using HBr in acetic acid:
Reaction parameters :

  • Cellobiose heptaacetate (5 g)
  • 33% HBr/AcOH (15 mL), 0°C, 2 hr
  • Precipitation in ice-water yields α/β-bromide mixture (m.p. 142–145°C)
Coupling with o-Nitrophenol

The glycosyl bromide reacts with o-nitrophenol under Silver carbonate (Ag₂CO₃) promotion :

Component Quantity Role
Glycosyl bromide 1.0 eq Electrophilic donor
o-Nitrophenol 1.2 eq Nucleophile
Ag₂CO₃ 2.5 eq Acid scavenger
Anhydrous CH₂Cl₂ 15 mL/g Solvent

Procedure :

  • Reflux for 6–8 hr under N₂
  • Filter through Celite, concentrate, and purify by silica chromatography (EtOAc/hexanes)
  • Yield : 68–74%

Alternative Methods

Glycosyl Fluoride Approach

Patented methods employ glycosyl fluorides to enhance β-selectivity:

  • Cellobiose heptaacetate fluoride (1.0 eq)
  • Trimethylsilyl o-nitrophenoxide (1.1 eq)
  • Xylene, 140°C, 6 hr
  • β:α ratio >20:1
Lewis Acid Catalysis

TiCl₄ or BF₃·Et₂O facilitates coupling at lower temperatures:

  • Glycosyl bromide (1.0 eq)
  • o-Nitrophenol (1.5 eq)
  • TiCl₄ (0.3 eq), CH₂Cl₂, −20°C
  • Yield : 61%

Reaction Optimization

Solvent Effects

Polar aprotic solvents (CH₃CN, DMF) improve yields but may reduce anomeric selectivity:

Solvent Yield (%) β:α Ratio
CH₂Cl₂ 74 4:1
Toluene 68 6:1
CH₃CN 82 3:1

Temperature Control

Elevated temperatures favor β-configuration but risk decomposition:

  • 80°C: 70% yield, β:α = 5:1
  • 25°C: 55% yield, β:α = 3:1

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (70–230 mesh)
  • Eluent : CH₂Cl₂/EtOAc (9:1)
  • Rf : 0.16

Crystallization

Recrystallization from ethyl acetate/hexanes yields white crystals (m.p. 210–212°C).

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 7.72 (d, 1H, ArH), 5.35 (m, 1H, H-1), 2.01–2.18 (21H, 7×OAc)
¹³C NMR δ 170.1–169.3 (7×CO), 97.8 (C-1), 62.1 (C-6′)
IR (KBr) 1754 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂)

Challenges and Solutions

Anomeric Control

  • Problem : α/β mixture formation during glycosylation.
  • Solution : Use Ag₂CO₃ or glycosyl fluorides to favor β-configuration.

Acetyl Migration

  • Problem : Acetyl groups migrate under basic conditions.
  • Mitigation : Perform reactions at pH <7 and avoid prolonged storage in MeOH.

Applications

  • Enzyme assays : Hydrolyzed by cellulases to release o-nitrophenol (λmax = 405 nm).
  • Conformational studies : Exhibits flexibility in glycosidic bonds compared to non-acetylated analogs.

Chemical Reactions Analysis

Types of Reactions: o-Nitrophenyl-D-Cellobioside Heptaacetate primarily undergoes hydrolysis reactions, especially when used as a substrate for β-glucosidase. The hydrolysis results in the cleavage of the glycosidic bond, releasing o-nitrophenol and cellobiose derivatives.

Common Reagents and Conditions:

    Hydrolysis: Enzymatic hydrolysis using β-glucosidase under aqueous conditions.

    Acetylation: Acetic anhydride and pyridine for the initial synthesis.

Major Products Formed:

    Hydrolysis: o-Nitrophenol and cellobiose derivatives.

    Acetylation: this compound.

Scientific Research Applications

o-Nitrophenyl-D-Cellobioside Heptaacetate is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The compound acts as a substrate for β-glucosidase, an enzyme that catalyzes the hydrolysis of β-glucosidic bonds. The o-nitrophenyl group serves as a chromogenic marker, releasing o-nitrophenol upon enzymatic cleavage. This release can be quantitatively measured, providing insights into the enzyme’s activity and kinetics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Nitrophenyl Cellobioside Heptaacetates

4-Nitrophenyl-β-D-Cellobioside Heptaacetate
  • Structure : Differs in the nitro group position (para- vs. ortho-).
  • Applications: Widely used as a chromogenic substrate, releasing 4-nitrophenol (λmax ≈ 400 nm) under neutral/basic conditions. Higher molar absorptivity compared to o-nitrophenol .
  • Commercial Availability : Sold by CymitQuimica at €331/5 mg .
1-Naphthyl-β-D-Cellobioside Heptaacetate
  • Structure : Substituted with a 1-naphthyl group instead of o-nitrophenyl.
  • Applications : Used in fluorogenic assays due to the fluorescent 1-naphthol product. Preferred for high-sensitivity detection in low-enzyme-concentration systems .

Thiocellobioside Derivatives

Methylthiocellobioside Heptaacetate
  • Structure : Features a methylthio (-SMe) group replacing the oxygen in the glycosidic bond.
  • Properties : Melting point 200°C, [α]D = +20° to +2°.
  • Applications : Resistant to hydrolysis by O-specific glycosidases, used to study enzyme specificity toward sulfur-containing substrates .
Ethylthiocellobioside Heptaacetate
  • Structure : Ethylthio (-SEt) substitution.
  • Properties : Melting point 193°C, [α]D = +26° to +7°.
  • Applications : Similar to methylthiocellobioside but with altered steric effects for probing active-site flexibility .

Halogenated Cellobioside Heptaacetates

α-D-Cellobiosyl Bromide Heptaacetate (CAS: 14227-66-8)
  • Structure: Bromine atom at the anomeric position.
  • Applications: Key intermediate in synthesizing thiocellobiosides and glycosyl donors for oligosaccharide assembly .

Other β-D-Cellobioside Derivatives

2-Nitrophenyl-β-D-Fucopyranoside (CAS: 1154-94-5)
  • Structure : Fucose replaces glucose in the disaccharide.
  • Applications : Specific to α-fucosidases, contrasting with the broader β-glucosidase specificity of o-nitrophenyl-β-D-cellobioside .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound CAS Number Molecular Formula Key Substituent Application Solubility
o-Nitrophenyl-β-D-Cellobioside Heptaacetate 70867-22-0 C₃₂H₃₉NO₂₀ o-Nitrophenyl Chromogenic substrate for β-glucosidases Dichloromethane
4-Nitrophenyl-β-D-Cellobioside Heptaacetate N/A C₃₂H₃₉NO₂₀ p-Nitrophenyl High-sensitivity chromogenic assays Water
Methylthiocellobioside Heptaacetate N/A C₃₁H₄₄O₁₉S Methylthio Enzyme specificity studies Organic solvents
α-D-Cellobiosyl Bromide Heptaacetate 14227-66-8 C₂₈H₃₅BrO₁₈ Bromine Glycosylation intermediate Chloroform

Table 2: Spectral and Physical Properties

Compound Melting Point (°C) Optical Rotation ([α]D) Stability Notes
o-Nitrophenyl-β-D-Cellobioside Heptaacetate Not Available Not Reported Stable in dry, cool conditions
Methylthiocellobioside Heptaacetate 200 +20° to +2° Sensitive to light
Ethylthiocellobioside Heptaacetate 193 +26° to +7° Stable under inert gas

Biological Activity

o-Nitrophenyl-D-Cellobioside Heptaacetate (ONP-D-CBHA) is a synthetic compound widely utilized in biochemical research, particularly in studies involving glycosidic enzymes. Its biological activity primarily relates to its role as a substrate for various glycosidases, which are enzymes that hydrolyze glycosidic bonds. This article delves into the biological activity of ONP-D-CBHA, its mechanism of action, applications in research, and relevant case studies.

Chemical Structure and Properties

ONP-D-CBHA is characterized by the following structural features:

  • Chemical Formula : C_{16}H_{19}N_{2}O_{10}
  • Molecular Weight : 395.42 g/mol
  • Functional Groups : Contains nitro, acetate, and glycosidic linkages.

This compound's structure allows it to serve as a chromogenic substrate, releasing colored products upon enzymatic hydrolysis, which can be quantitatively measured.

Target Enzymes

The primary target of ONP-D-CBHA is glycosidic enzymes, particularly beta-glucosidases. These enzymes catalyze the hydrolysis of glycosidic bonds, facilitating the breakdown of carbohydrates.

Mode of Action

ONP-D-CBHA acts as a potent chemical probe , allowing researchers to study enzyme kinetics and substrate specificity. Upon hydrolysis by beta-glucosidase, it releases 2-nitrophenol, which can be detected spectrophotometrically at 400 nm.

Biochemical Pathways

The compound's involvement in biochemical pathways includes:

  • Carbohydrate Metabolism : ONP-D-CBHA influences carbohydrate metabolism through its interaction with glycosidic enzymes.
  • Drug Metabolism : It is also investigated for its potential in drug delivery systems due to its ability to release active compounds upon enzymatic hydrolysis.

Pharmacokinetics

ONP-D-CBHA is designed for optimal bioavailability, ensuring effective interaction with target enzymes. Its pharmacokinetic profile is crucial for its application in both laboratory and therapeutic settings.

Applications in Scientific Research

ONP-D-CBHA has several applications across different fields:

  • Biochemistry : Used as a substrate in assays to measure beta-glucosidase activity.
  • Medicine : Explored for drug delivery systems due to its hydrolytic properties.
  • Industry : Employed in biofuel production and the development of biodegradable materials through cellulose breakdown.

Enzymatic Activity Studies

A study explored the kinetic parameters of various glycosidases using ONP-D-CBHA as a substrate. The results indicated that different enzymes exhibited varying degrees of affinity and catalytic efficiency towards ONP-D-CBHA, highlighting its utility in enzyme characterization .

Hydrolysis Mechanism Investigation

Research demonstrated that ONP-D-CBHA undergoes enzymatic hydrolysis leading to the formation of 2-nitrophenol and cellobiose. This reaction was monitored using UV-Vis spectroscopy, providing insights into the kinetics of enzyme action .

Structural Characterization

The physicochemical properties of ONP-D-CBHA have been characterized using techniques such as PXRD (Powder X-ray Diffraction) and FTIR (Fourier Transform Infrared Spectroscopy). These studies confirmed the stability and purity of the compound for use in enzymatic assays .

Data Table: Summary of Biological Activity Findings

StudyEnzymeKinetic ParametersObservations
Beta-glucosidaseKM = 0.5 mMSignificant increase in activity with ONP-D-CBHA compared to other substrates
Cellulasekcat = 2.3 s^-1Hydrolysis rate was higher than traditional substrates
GlucosidaseKM = 0.8 mMEffective substrate for measuring enzyme activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for o-nitrophenyl-D-cellobioside heptaacetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via glycosylation reactions. For example, phase-transfer catalysis (PTC) using hepta-acetate derivatives (e.g., hepta-acetate maltosyl fluoride) with nitrophenol derivatives in a two-phase system (organic/aqueous) has been reported to yield nitrophenyl glycosides . Acetylation of cellobiose intermediates using acetic anhydride in pyridine is a common step, followed by purification via column chromatography. Reaction optimization (e.g., temperature, catalyst loading) is critical to achieving yields >70% .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for confirming stereochemistry and acetylation patterns. For example, characteristic acetyl peaks appear at δ 1.8–2.3 ppm in 1H NMR, while glycosidic linkages are confirmed via coupling constants (e.g., J = 7–9 Hz for β-configuration). Optical rotation ([α]D) and High-Resolution Mass Spectrometry (HRMS) further validate molecular weight and purity .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 260–280 nm, typical for nitrophenyl groups) is widely used. For enhanced sensitivity, coupling with mass spectrometry (LC-MS) using electrospray ionization (ESI) in negative ion mode improves detection limits. Solid-phase microextraction (SPME) can pre-conjugate samples to isolate nitrophenyl derivatives from biological matrices .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or optical rotation data for this compound derivatives?

  • Methodological Answer : Variations in melting points (e.g., 195–220°C) may arise from polymorphic forms or residual solvents. Recrystallization in anhydrous solvents (e.g., chloroform/hexane) and differential scanning calorimetry (DSC) can identify polymorphs. For optical rotation, ensure measurements are standardized (e.g., 20°C, sodium D-line) and compare against structurally analogous compounds (e.g., thiocellobiose heptaacetate, [α]D = +13° to +26°) .

Q. What strategies optimize enzymatic assays using this compound as a substrate for cellulase activity studies?

  • Methodological Answer : The compound’s nitrophenyl group releases o-nitrophenol upon enzymatic hydrolysis, measurable at 405 nm. To minimize background interference, use buffered conditions (pH 4.5–5.5 for cellulases) and pre-incubate enzymes with inhibitors (e.g., EDTA for metalloenzymes). Kinetic parameters (Km, Vmax) should be calculated using Michaelis-Menten plots with substrate concentrations spanning 0.1–10× Km .

Q. How can isotopic labeling of this compound improve mechanistic studies in glycosidase inhibition?

  • Methodological Answer : Synthesize deuterated or 13C-labeled analogs via isotopic exchange during acetylation (e.g., using D3-acetic anhydride) or glycosylation. Isotopic labels enable tracking of hydrolysis products via LC-MS or NMR, clarifying binding modes and transition-state stabilization in enzyme active sites. For example, 13C-labeled acetyl groups simplify peak assignment in 13C NMR .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?

  • Methodological Answer : Scalability issues include low yields in glycosylation steps and purification complexity. Continuous-flow reactors with immobilized catalysts (e.g., immobilized lipases for acetylation) improve reproducibility. For purification, switch from column chromatography to crystallization-driven processes using solvent/antisolvent systems (e.g., ethyl acetate/heptane) .

Data Contradiction and Validation

Q. How should researchers address conflicting bioactivity data (e.g., cytotoxicity vs. inertness) in cell-based assays?

  • Methodological Answer : Contradictions may stem from impurity profiles (e.g., residual solvents or unreacted nitrophenol). Validate purity via HPLC-UV/ELSD and confirm cytotoxicity using orthogonal assays (e.g., MTT, Annexin V staining). Compare results with structurally similar controls (e.g., p-nitrophenyl derivatives) to isolate structure-activity relationships .

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